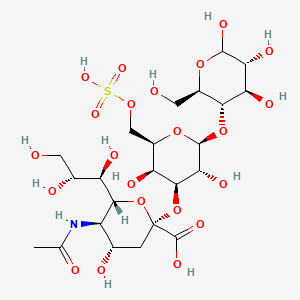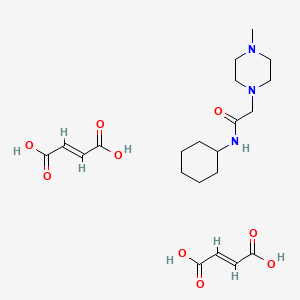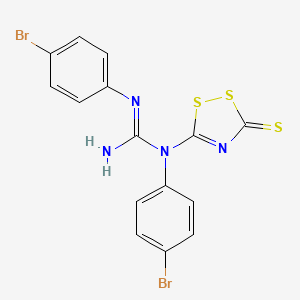![molecular formula C34H38N6 B12765754 Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]- CAS No. 71767-17-4](/img/structure/B12765754.png)
Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-(diethylamino)benzalamino)azobenzene is an organic compound known for its vibrant color and unique chemical properties. It is a derivative of azobenzene, a compound characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings. The addition of diethylamino groups enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(diethylamino)benzalamino)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with diethylamino-substituted benzene derivatives under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-(diethylamino)benzalamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Bis(4-(diethylamino)benzalamino)azobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a pH indicator due to its color-changing properties.
Biology: The compound is employed in the study of protein-ligand interactions and as a fluorescent probe.
Industry: The compound is used in the manufacture of colored polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-(diethylamino)benzalamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is utilized in various applications, including molecular switches and data storage devices.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, lacking the diethylamino groups.
Disperse Orange 3: A similar azo dye with different substituents.
Methyl Red: Another azo compound used as a pH indicator.
Uniqueness
4,4’-Bis(4-(diethylamino)benzalamino)azobenzene is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity. These properties make it more versatile and effective in various applications compared to its analogs.
Properties
CAS No. |
71767-17-4 |
|---|---|
Molecular Formula |
C34H38N6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3 |
InChI Key |
YTWOOKYCDQBWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)


![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)








